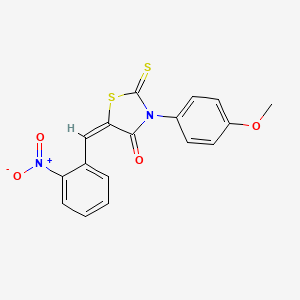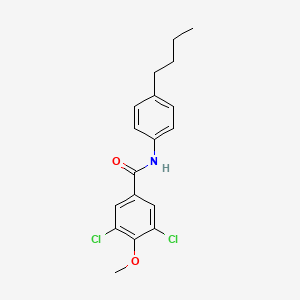![molecular formula C18H26N2O B4985674 N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide](/img/structure/B4985674.png)
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide, also known as LQM-178, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing the activity of the GABA receptor, N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide may reduce neuronal excitability and exert its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, it has been found to modulate the activity of several ion channels, including calcium and potassium channels. These effects may contribute to its therapeutic potential in the treatment of epilepsy, pain, and anxiety disorders.
実験室実験の利点と制限
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological properties. Additionally, it has been found to exhibit low toxicity and good bioavailability in preclinical studies. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide. One area of interest is the development of more potent and selective analogs of this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide and its potential therapeutic applications in various neurological disorders. Finally, the development of novel drug delivery systems may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
合成法
The synthesis of N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide is a complex process that involves several steps. The synthesis begins with the condensation of 2-nitrobenzaldehyde with cyclohexanone to form 2-nitro-1-(cyclohexylmethyl) cyclohexanol. This intermediate is then reduced using hydrogen gas and a palladium catalyst to form 1-(cyclohexylmethyl)cyclohexanol. The next step involves the reaction of the intermediate with 4-chloroacetophenone in the presence of a base to form N-[4-(cyclohexylmethyl)phenyl]acetamide. Finally, the cyclohexyl group is hydrogenated using a palladium catalyst to obtain N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide.
科学的研究の応用
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide has been extensively researched for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic effects in preclinical studies. Additionally, it has been found to have potential in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-14(21)19-17-10-8-15(9-11-17)13-20-12-4-6-16-5-2-3-7-18(16)20/h8-11,16,18H,2-7,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAOILQJGGWAGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(octahydro-1(2H)-quinolinylmethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4985599.png)
![N-ethyl-1-methyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B4985620.png)

![butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4985635.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4985640.png)
![2-(4-chlorophenyl)-4-[(5-nitro-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4985645.png)

![N-[2-({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B4985649.png)
![3-methyl-5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985655.png)
![2-amino-5,10-dioxo-4-[3-(trifluoromethyl)phenyl]-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B4985668.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzenesulfonate](/img/structure/B4985672.png)


![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4985687.png)